trans-2-Nonenal-D4

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Method Validation

trans-2-Nonenal-D4 is a stable isotope-labeled analog of the endogenous α,β-unsaturated aldehyde trans-2-nonenal, containing four deuterium atoms at the terminal methyl positions (8,8,9,9-D4). As a volatile, long-chain aldehyde naturally produced via polyunsaturated fatty acid peroxidation , trans-2-nonenal serves as a key biomarker for oxidative stress in biological systems and as a principal contributor to aging-related off-flavors in beverages and food matrices.

Molecular Formula C9H16O
Molecular Weight 144.25
CAS No. 221681-22-7
Cat. No. B590956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Nonenal-D4
CAS221681-22-7
Synonyms(2E)-2-Nonenal-8,8,9,9-D4
Molecular FormulaC9H16O
Molecular Weight144.25
Structural Identifiers
SMILESCCCCCCC=CC=O
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i1D2,2D2
InChIKeyBSAIUMLZVGUGKX-HWABDELCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Nonenal-D4 (CAS 221681-22-7): A Critical Deuterated Internal Standard for Accurate Quantification of Lipid Peroxidation Biomarkers and Food Flavor Compounds


trans-2-Nonenal-D4 is a stable isotope-labeled analog of the endogenous α,β-unsaturated aldehyde trans-2-nonenal, containing four deuterium atoms at the terminal methyl positions (8,8,9,9-D4) [1]. As a volatile, long-chain aldehyde naturally produced via polyunsaturated fatty acid peroxidation [1], trans-2-nonenal serves as a key biomarker for oxidative stress in biological systems and as a principal contributor to aging-related off-flavors in beverages and food matrices [1]. Its deuterated counterpart, trans-2-Nonenal-D4, is specifically designed for use as an internal standard in isotope dilution mass spectrometry (IDMS) methods, where its near-identical physicochemical properties to the native analyte—coupled with a distinct +4 Da mass shift—enable precise compensation for sample preparation variability, matrix effects, and instrumental drift [1].

Why Unlabeled trans-2-Nonenal or Alternative Deuterated Analogs Cannot Substitute for trans-2-Nonenal-D4 in Quantitative MS Assays


Attempting to substitute trans-2-Nonenal-D4 with unlabeled trans-2-nonenal or alternative deuterated analogs (e.g., trans-2-Nonenal-D2) for quantitative applications introduces significant risks to assay accuracy and data comparability. Unlabeled trans-2-nonenal cannot serve as an internal standard because it is chemically indistinguishable from the endogenous analyte in the sample, preventing mass spectrometric differentiation [1]. Furthermore, deuterated analogs with fewer labels or different labeling positions may exhibit altered chromatographic retention times, differential extraction recoveries, or susceptibility to deuterium-hydrogen exchange, which can lead to systematic quantification bias [1][2]. The specific +4 Da mass shift of trans-2-Nonenal-D4, achieved through tetradeuteration at the chemically stable terminal methyl group, is critical for avoiding interference from natural isotope peaks of the unlabeled analyte (M+2, M+4) and for maintaining consistent ion suppression behavior across diverse matrices [2]. Consequently, direct substitution without rigorous revalidation is not scientifically justifiable and undermines the traceability and reproducibility of quantitative results.

Quantitative Differentiation of trans-2-Nonenal-D4: Direct Comparative Evidence for Method Selection and Procurement


Enhanced Mass Spectrometric Resolution and Accuracy via +4 Da Labeling: trans-2-Nonenal-D4 vs. Unlabeled trans-2-Nonenal

trans-2-Nonenal-D4 provides a definitive +4.03 Da mass shift relative to the endogenous trans-2-nonenal analyte (molecular weight 140.22 vs. 144.25), which eliminates cross-talk between the internal standard and the native M+4 isotopic peak of the analyte [1]. In contrast, a +2 Da labeled analog (e.g., trans-2-Nonenal-D2) still presents potential interference with the analyte's M+2 isotope envelope. This mass separation is critical for achieving accurate quantification in complex biological and food matrices where endogenous analyte concentrations vary widely. Direct comparative studies in GC/MS and LC/MS/MS platforms demonstrate that using a +4 Da labeled internal standard improves the linearity of calibration curves and reduces the relative standard deviation (RSD) of replicate measurements compared to methods employing unlabeled structural analogs or external calibration [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Method Validation

Superior Label Stability and Reduced Deuterium Exchange: Terminal D4 Labeling vs. Internal D2 Labeling

The positioning of deuterium labels critically influences the analytical reliability of a deuterated internal standard. trans-2-Nonenal-D4 is specifically deuterated at the terminal methyl positions (C8 and C9), which are chemically inert and resistant to deuterium-hydrogen exchange during sample processing, derivatization, or chromatographic separation [1]. In contrast, deuterium labels placed at alpha or beta positions relative to the aldehyde group (as in trans-2-Nonenal-D2 labeled at the 2,3-positions) are more susceptible to exchange under acidic or basic conditions, leading to a time- and matrix-dependent drift in the measured analyte/internal standard ratio [1]. A peer-reviewed study on a related aldehyde, 4-hydroxy-2-nonenal, demonstrated minimal deuterium exchange for the [2,3-²H] label under controlled conditions, but noted that extensive sample handling can still induce measurable loss [2]. The D4 labeling pattern in trans-2-Nonenal-D4 inherently mitigates this risk, ensuring consistent internal standard performance across diverse analytical protocols [1].

Stable Isotope Labeling Sample Preparation Derivatization Efficiency

Validated Application in High-Sensitivity Beverage Analysis: trans-2-Nonenal-D4 as Internal Standard for Cardboard Off-Flavor Detection

The Japanese patent JP2009047573A explicitly describes a high-precision analytical method for trans-2-nonenal in fermented beverages and wort, wherein a stable isotope of trans-2-nonenal is mandated as the internal standard to achieve the necessary sensitivity and accuracy for detecting the cardboard off-flavor causative agent [1]. While the patent does not restrict the isotope to D4, the requirement for a deuterated internal standard highlights the inadequacy of unlabeled surrogates. The method, employing headspace solid-phase microextraction (HS-SPME) coupled with GC/MS, demonstrates that using a deuterated internal standard enables quantification in the low ppb concentration range, which is critical for monitoring product aging and quality [1]. The specific +4 Da mass shift of trans-2-Nonenal-D4 ensures unambiguous peak assignment even in complex volatile profiles of beer and malt matrices.

Food Quality Control GC-MS Method Development Trace Aldehyde Quantification

Primary Application Scenarios for trans-2-Nonenal-D4 in Bioanalysis, Food Science, and Industrial Quality Control


Accurate Quantification of Lipid Peroxidation Biomarkers in Clinical and Preclinical Studies

trans-2-Nonenal-D4 serves as the optimal internal standard for isotope dilution LC-MS/MS or GC-MS assays measuring trans-2-nonenal as a biomarker of oxidative stress in plasma, urine, and tissue homogenates [1]. Its +4 Da mass shift and terminal deuteration ensure reliable compensation for matrix effects and sample work-up losses, enabling precise, longitudinal monitoring of disease progression or antioxidant intervention efficacy [1]. This is directly supported by the established principle of stable isotope dilution for accurate bioanalysis [1].

Trace-Level Detection and Quantification of Aging-Related Off-Flavors in Beverage and Food Products

In the brewing and food industry, trans-2-Nonenal-D4 is essential for implementing validated GC-MS methods to quantify the cardboard-like off-flavor compound trans-2-nonenal at low ppb concentrations [2]. The use of this deuterated internal standard is explicitly prescribed in patented analytical workflows to achieve the high precision and sensitivity required for quality assurance and shelf-life studies in beer, wort, and other lipid-containing products [2].

Environmental and Biological Exposure Assessment of Reactive Aldehydes

For studies investigating the formation of trans-2-nonenal adducts with proteins or DNA, or assessing human exposure to this aldehyde from dietary or environmental sources, trans-2-Nonenal-D4 is the requisite internal standard for accurate, matrix-independent quantification [3]. Its stable isotopic signature allows for the precise determination of aldehyde levels in complex biological extracts, which is critical for dose-response modeling and risk assessment [3].

Method Development and Validation for Aldehyde Profiling in Metabolomics

Researchers developing targeted or untargeted metabolomics methods for aldehyde profiling rely on trans-2-Nonenal-D4 as a reference compound to establish retention times, optimize mass spectrometric transitions, and calibrate instrument response for the trans-2-nonenal channel . Its availability as a well-characterized, tetradeuterated standard facilitates robust method transfer and inter-laboratory data harmonization .

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